![molecular formula C14H15ClN4O3S B2531825 N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-41-2](/img/structure/B2531825.png)

N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

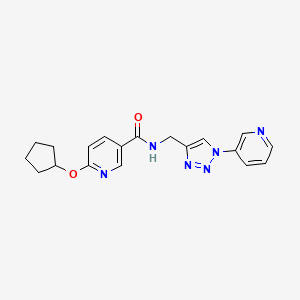

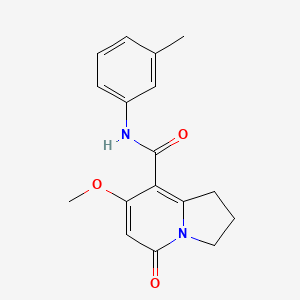

“N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also has a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine and pyridazine rings, and the introduction of the methoxy and sulfonyl chloride groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom, while the sulfonyl chloride group is typically reactive and might be involved in substitution reactions .Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis of novel quinazolinone derivatives, including compounds related to the chemical structure of interest. These compounds were evaluated for their antimicrobial activity, indicating a broad exploration into the potential of such molecules in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).

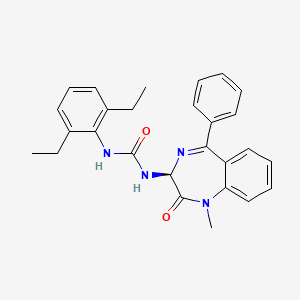

Inhibitors of Monoamine Oxidase B (MAO-B)

Research into heterocyclic reversible monoamine oxidase-B inactivators transforming into irreversible inactivators through N-methylation highlights the significance of structural modifications in enhancing biological activity. This indicates a potential application in developing therapeutics targeting MAO-B, an enzyme implicated in neurological conditions (Ding & Silverman, 1993).

Synthesis of Azetidinone Derivatives for CNS Activity

Another study demonstrated the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This research underscores the chemical's relevance in synthesizing compounds with central nervous system (CNS) activity, showing promise for the development of new psychiatric and cognitive enhancers (Thomas, Nanda, Kothapalli, & Hamane, 2016).

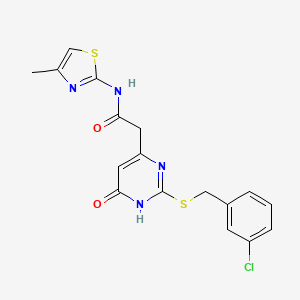

Antioxidant Properties

The investigation into the antioxidant properties of new thiazole derivatives, including compounds related to the specified chemical structure, showcases the potential of these molecules in oxidative stress-related applications. The findings highlight the importance of exploring such compounds for their antioxidant capabilities (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

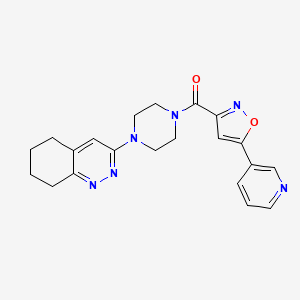

Synthesis and Biological Evaluation

Further research into the synthesis and biological evaluation of pyridazine derivatives and their sulfanilamide derivatives reveals the broad scope of chemical synthesis techniques and the evaluation of these compounds' bioactivities. This underscores the chemical's utility in generating novel molecules with potential biological applications (Nakagome, Kobayashi, Misaki, Komatsu, Mori, & Nakanishi, 1966).

Safety and Hazards

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be studied for use in chemical synthesis .

Properties

IUPAC Name |

N-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S/c1-22-13-5-4-11(7-12(13)15)23(20,21)19-8-10(9-19)17-14-3-2-6-16-18-14/h2-7,10H,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFRSZMXIBWPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)

![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)

![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)